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Introduction
Centrosome amplification, the presence of more than two centrosomes, is a common feature of

many cancer cells. To ensure their survival and proliferation, these cells often cluster their extra

centrosomes into two functional poles during mitosis, thus avoiding multipolar spindle formation

and subsequent cell death. CCB02 is a novel small molecule that selectively targets this

vulnerability in cancer cells. It acts as a tubulin binder, specifically competing with the

Centrosomal P4.1-associated protein (CPAP) for its binding site on β-tubulin.[1] This disruption

of the CPAP-tubulin interaction leads to increased microtubule nucleation at the centrosomes

prior to mitosis.[2][3] In cells with supernumerary centrosomes, this premature activation

prevents the clustering of extra centrosomes, forcing the cell into a prolonged and ultimately

lethal multipolar mitosis.[2][3] These application notes provide a summary of CCB02's activity

and detailed protocols for its use in studying centrosome de-clustering.

Data Presentation
Quantitative Data Summary of CCB02 Activity
The efficacy of CCB02 has been demonstrated across various cancer cell lines, with its

potency being inversely correlated with the percentage of cells exhibiting centrosome

amplification.
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Parameter Value
Cell
Lines/Conditions

Source

IC50 (Cell Viability) 0.86 - 2.9 µM

Various cancer cell

lines with extra

centrosomes (e.g.,

MDA-MB-231,

HCC827-GR, Calu-6)

[1]

IC50 (Biochemical

Assay)
689 nM Tubulin binding assay [1]

In Vivo Dosage 30 mg/kg (p.o., daily)

Nude mice with

human lung

(H1975T790M) tumor

xenografts

[1]

Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of CCB02-Induced
Centrosome De-clustering
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Caption: Signaling pathway of CCB02 leading to centrosome de-clustering and cell death.

Experimental Workflow for Studying CCB02 Effects
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Caption: General experimental workflow for investigating the effects of CCB02.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b2594565?utm_src=pdf-body-img
https://www.benchchem.com/product/b2594565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of CCB02. The

MTT assay is provided as an example.

Materials:

Cancer cell lines with known centrosome amplification (e.g., MDA-MB-231, BT549)

Complete cell culture medium

96-well plates

CCB02 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Prepare serial dilutions of CCB02 in complete medium.

Remove the medium from the wells and add 100 µL of the CCB02 dilutions (or vehicle

control, DMSO) to the respective wells.

Incubate for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value using appropriate software.

Centrosome De-clustering Assay (Immunofluorescence)
This protocol is for visualizing and quantifying centrosome de-clustering induced by CCB02.

Materials:

Cancer cell lines grown on glass coverslips

CCB02

Phosphate-buffered saline (PBS)

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (5% BSA in PBS with 0.1% Tween-20)

Primary antibodies:

Rabbit anti-γ-tubulin (centrosome marker)

Mouse anti-α-tubulin (microtubule marker)

Fluorophore-conjugated secondary antibodies:

Anti-rabbit IgG (e.g., Alexa Fluor 488)

Anti-mouse IgG (e.g., Alexa Fluor 568)

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
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Antifade mounting medium

Fluorescence microscope

Procedure:

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

Treat cells with an effective concentration of CCB02 (e.g., 1-2 µM) or vehicle control for 16-

24 hours.

Wash the cells twice with PBS.

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for

15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block with 5% BSA in PBST for 1 hour at room temperature.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash three times with PBST.

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1

hour at room temperature in the dark.

Wash three times with PBST.

Counterstain with DAPI for 5 minutes.

Wash twice with PBS.

Mount the coverslips on microscope slides using antifade mounting medium.
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Image the cells using a fluorescence microscope.

Quantification: For mitotic cells, count the number of γ-tubulin foci (centrosomes). Cells with

more than two distinct γ-tubulin foci that are not organized into two poles are considered to

have de-clustered centrosomes. Calculate the percentage of mitotic cells with de-clustered

centrosomes in CCB02-treated versus control cells.

Western Blot for Spindle Assembly Checkpoint (SAC)
Proteins
This protocol is to assess the activation of the SAC by analyzing the levels of key checkpoint

proteins.

Materials:

Cancer cell lines

CCB02

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-Mad2

Mouse anti-Bub1

Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker)

Mouse anti-β-actin (loading control)
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HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with CCB02 or vehicle control for the desired time (e.g., 24 hours).

Harvest cells and lyse in RIPA buffer.

Determine protein concentration using the BCA assay.

Denature protein lysates by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence

imaging system.

Analyze the band intensities and normalize to the loading control. An increase in the levels of

Mad2 and Bub1 may indicate SAC activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b2594565?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/270290977_Quantitative_Immunofluorescence_Assay_to_Measure_the_Variation_in_Protein_Levels_at_Centrosomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://pubmed.ncbi.nlm.nih.gov/33654897/
https://pubmed.ncbi.nlm.nih.gov/33654897/
https://www.benchchem.com/product/b2594565#using-ccb02-to-study-centrosome-de-clustering
https://www.benchchem.com/product/b2594565#using-ccb02-to-study-centrosome-de-clustering
https://www.benchchem.com/product/b2594565#using-ccb02-to-study-centrosome-de-clustering
https://www.benchchem.com/product/b2594565#using-ccb02-to-study-centrosome-de-clustering
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2594565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

